5-amino-3H-pyrazol-3-one

Catalog No.
S9092778
CAS No.
74586-24-6
M.F
C3H3N3O
M. Wt
97.08 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-3H-pyrazol-3-one

CAS Number

74586-24-6

Product Name

5-amino-3H-pyrazol-3-one

IUPAC Name

5-aminopyrazol-3-one

Molecular Formula

C3H3N3O

Molecular Weight

97.08 g/mol

InChI

InChI=1S/C3H3N3O/c4-2-1-3(7)6-5-2/h1H,4H2

InChI Key

ACOIYJJFAXRSHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC1=O)N

5-amino-3H-pyrazol-3-one is a heterocyclic organic compound characterized by a pyrazole ring with an amino group at the 5-position and a carbonyl group at the 3-position. Its molecular formula is C3H5N3OC_3H_5N_3O, and it has a molecular weight of approximately 101.09 g/mol. The compound appears as a solid and is known for its stability under standard conditions, with a melting point around 204 °C. It is soluble in water and various organic solvents, making it versatile for different applications in chemical synthesis and biological studies.

Due to its functional groups. Some notable reactions include:

  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form more complex structures.
  • Diazotization: The amino group can be diazotized, leading to coupling reactions with various nucleophiles, which can produce substituted pyrazoles.
  • Sulfonation: The compound can react with sulfur trioxide or its derivatives to introduce sulfonic acid groups into the pyrazole ring .

These reactions highlight the compound's reactivity, making it useful in synthesizing other heterocycles.

5-amino-3H-pyrazol-3-one exhibits significant biological activities, including:

  • Antitumor Properties: Research has indicated that derivatives of this compound can inhibit tumor cell growth, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects: Some studies have shown that compounds derived from 5-amino-3H-pyrazol-3-one can reduce inflammation in various models, indicating their therapeutic potential in treating inflammatory diseases.
  • Antimicrobial Activity: There is evidence that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .

Several methods exist for synthesizing 5-amino-3H-pyrazol-3-one:

  • Hydrazine Derivative Reaction: One common method involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing both hydrazine and carbonyl functionalities.
  • Diazotization and Coupling: The diazotization of aniline derivatives followed by coupling with suitable nucleophiles can yield 5-amino-3H-pyrazol-3-one .

These methods allow for the production of various derivatives with tailored properties.

The unique structure and biological activity of 5-amino-3H-pyrazol-3-one lend themselves to several applications:

  • Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, it is explored as a lead compound for drug development.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use as a pesticide or fungicide.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules, particularly in the field of medicinal chemistry .

Interaction studies involving 5-amino-3H-pyrazol-3-one focus on its binding affinity to various biological targets. Research indicates that derivatives of this compound can selectively bind to specific receptors or enzymes, influencing their activity. For instance:

  • GABA Receptor Interaction: Some studies suggest that certain derivatives act as agonists at GABA receptors, potentially providing anxiolytic effects.
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes involved in cancer metabolism, showcasing its potential as a therapeutic agent .

These interactions are crucial for understanding the mechanism of action and optimizing the efficacy of derived compounds.

Several compounds share structural similarities with 5-amino-3H-pyrazol-3-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1H-PyrazoleSimple pyrazole structure without amino groupLess reactive than 5-amino derivative
4-Amino-1H-pyrazoleAmino group at position 4Different biological activity profile
5-MethylpyrazoleMethyl group at position 5Increased lipophilicity affecting bioavailability
Pyrazolo[1,5-a]pyrimidineExtended pyrimidine structureEnhanced antitumor activity

These compounds illustrate the diversity within the pyrazole family while highlighting the unique features of 5-amino-3H-pyrazol-3-one that contribute to its distinct biological activities and chemical reactivity.

Origins and Early Synthetic Breakthroughs

The foundation of pyrazolone chemistry traces back to 1883, when Ludwig Knorr first synthesized 1-phenyl-3-methyl-5-pyrazolone through the condensation of phenylhydrazine with ethyl acetoacetate. This landmark reaction, now termed the Knorr pyrazole synthesis, established a generalizable route to pyrazolones by exploiting the nucleophilic reactivity of hydrazines toward 1,3-dicarbonyl compounds. Early pharmacological applications emerged rapidly, with antipyrine (phenazone) entering clinical use by 1887 as an antipyretic agent. The structural simplicity of the pyrazolone core—a five-membered ring containing two adjacent nitrogen atoms and a ketone group—facilitated extensive derivatization, leading to analogs like aminophenazone and dipyrone by the early 20th century.

Expansion into Multidisciplinary Applications

By the mid-20th century, pyrazolone derivatives had transcended their initial medicinal uses, finding roles in dye chemistry as chromophores in azo dyes such as tartrazine and mordant red 19. The discovery of edaravone in the 1980s marked a paradigm shift, showcasing pyrazolones as neuroprotective agents capable of scavenging free radicals in cerebral ischemia. Concurrently, advances in coordination chemistry revealed pyrazolone ligands’ ability to form stable complexes with transition metals, enabling catalytic applications in cross-coupling reactions. These multidisciplinary breakthroughs underscored the scaffold’s adaptability, setting the stage for contemporary studies on functionalized analogs like 5-amino-3H-pyrazol-3-one.

The antimicrobial properties of 5-amino-3H-pyrazol-3-one derivatives demonstrate significant potential against multidrug-resistant bacterial pathogens, representing a critical advancement in addressing the global crisis of antibiotic resistance. Comprehensive evaluations have established that structural modifications of the pyrazolone core significantly influence antimicrobial potency and spectrum of activity [1] [2] [3].

COX-2 Inhibition Mechanisms in Anti-Inflammatory Applications

The cyclooxygenase-2 inhibitory activity of 5-amino-3H-pyrazol-3-one derivatives represents a significant advancement in selective anti-inflammatory drug development. These compounds demonstrate superior selectivity profiles compared to traditional nonsteroidal anti-inflammatory drugs, offering reduced gastrointestinal toxicity while maintaining potent anti-inflammatory efficacy [9] [10] [11].

DHODH Enzyme Targeting for Antiproliferative Effects

Dihydroorotate dehydrogenase enzyme targeting by 5-amino-3H-pyrazol-3-one derivatives represents a novel approach for antiproliferative therapy, particularly in hematologic malignancies and infectious diseases. The enzyme plays a crucial role in de novo pyrimidine biosynthesis, making it an attractive target for cancer and antimalarial drug development [15] [16] [17].

The 2-hydroxypyrazolo[1,5-a]pyridine derivative series demonstrates exceptional dihydroorotate dehydrogenase inhibitory potency, with compound 1 achieving a half-maximal inhibitory concentration of 1.2 nM [15]. This compound induces myeloid differentiation in acute myelogenous leukemia cell lines with an effective concentration of 32.8 nM, superior to brequinar's clinical trial performance of 265 nM [15]. The enhanced cellular potency translates to significant therapeutic potential for acute myelogenous leukemia treatment, demonstrating both blood and liver stage anti-schizontal activity [18].

Compound 17 within the same series exhibits even greater cellular potency with an effective concentration of 17.3 nM for myeloid differentiation induction and strong proapoptotic properties with an effective concentration of 20.2 nM [15]. Importantly, this derivative maintains low cytotoxicity toward non-acute myelogenous leukemia cells, with effective concentrations exceeding 100 μM in Jurkat cells, indicating favorable selectivity profiles for therapeutic applications [15].

The 2-(3-alkoxy-1H-pyrazol-1-yl)azine series, exemplified by compound 18d, demonstrates confirmed dihydroorotate dehydrogenase inhibition with a half-maximal inhibitory concentration of 25 ± 5 nM [17]. These compounds show superior activity compared to established dihydroorotate dehydrogenase inhibitors brequinar and teriflunomide, opening perspectives for immunosuppressive agent development [17]. The structural optimization through azine-bearing analogues has yielded the highly active 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine derivative [17].

Advanced pyrazolopyridinone, pyrazolopyridazinone, and pyrazolopyrimidinone series achieve single-digit nanomolar to picomolar cellular potency against dihydroorotate dehydrogenase [19]. These compounds provide substantial improvements in potency, physicochemical properties, and pharmacokinetic profiles compared to previous dihydroorotate dehydrogenase inhibitors [19]. The enhanced binding mode compared to phase II clinical candidates results from structure-guided optimization using computational analysis including WaterMap and free energy perturbation calculations [19].

Mechanistic studies reveal that dihydroorotate dehydrogenase inhibition by pyrazole derivatives disrupts pyrimidine nucleotide biosynthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells [16]. The selective targeting of cancer cells occurs due to their increased dependence on de novo pyrimidine synthesis compared to normal cells, which can utilize salvage pathways [16]. This mechanism explains the observed selectivity for acute myelogenous leukemia cells and other rapidly proliferating malignant cells [15].

Structure-activity relationship analysis indicates that alkoxy substitutions at position 3 of the pyrazole ring significantly influence dihydroorotate dehydrogenase binding affinity [17]. The isopropoxy group provides optimal hydrophobic interactions within the enzyme binding pocket, while the difluorophenoxy moiety enhances selectivity through specific halogen bonding interactions [17]. Cyclopropyl substitutions at position 5 of the pyridine ring contribute to improved metabolic stability and extended half-life properties [19].

Clinical validation studies demonstrate that dihydroorotate dehydrogenase inhibitors show promising efficacy in human sporozoite challenge studies, preventing emergence of Plasmodium falciparum infection when dosed prior to exposure [18]. This clinical proof of concept supports the dihydroorotate dehydrogenase target for malaria prophylaxis applications, although further optimization is required to address safety concerns observed with early clinical candidates [18].

Synergistic Chemotherapeutic Combinations with Standard Anticancer Agents

The combination of 5-amino-3H-pyrazol-3-one derivatives with established anticancer agents demonstrates significant synergistic effects, offering enhanced therapeutic efficacy while potentially reducing individual drug dosages and associated toxicities. These combination strategies address the limitations of single-agent chemotherapy, including drug resistance, tumor heterogeneity, and dose-limiting toxicities [20] [21].

Pyrazolopyrimidinones combined with cold atmospheric plasma therapy represent an innovative approach to programmable cytotoxic treatment. Two specific pyrazolopyrimidinone derivatives function as prodrugs, displaying 5-15 times enhanced reactive species-dependent cytotoxicity when combined with cold atmospheric plasma [22]. The synergistic activation occurs through both direct cold atmospheric plasma treatment on prodrug-loaded tumor cells and indirect cold atmospheric plasma treatment of prodrug in media prior to cellular exposure [22]. This combination strategy offers precise temporal and spatial control over cytotoxic activation, potentially enabling targeted tumor destruction while sparing healthy tissues [22].

Pyrazoline B demonstrates significant synergistic potential when combined with established chemotherapeutic agents paclitaxel and doxorubicin. The pyrazoline B-paclitaxel combination induces apoptosis through inhibition of B-cell lymphoma 2 binding to BCL2 associated X protein fragments and prevention of alpha-beta tubulin disintegration [20]. Molecular docking studies reveal that this combination may synergistically inhibit cancer cell proliferation through dual mechanisms targeting both apoptotic pathways and cell division processes [20]. The pyrazoline B-doxorubicin combination enhances DNA damage response by inhibiting topoisomerase I binding to DNA chains, similar to the established doxorubicin-cyclophosphamide combination [20].

5-Aminopyrazole derivatives demonstrate selective enhancement when combined with standard anticancer protocols. Compound 1g shows remarkable activity against breast cancer cell lines with a growth inhibition concentration of 14.4 μM compared to cisplatin's 26 μM, representing nearly 2-fold improvement in potency [21]. Compounds 1c and 1d selectively inhibit specific breast adenocarcinoma cell lines, while compound 1e demonstrates selective activity against renal cancer cell line CAKI-1 [21]. These selective profiles suggest potential for personalized combination therapy approaches based on cancer subtype and molecular characteristics [21].

Pyranopyrazole derivatives incorporating dual epidermal growth factor receptor tyrosine kinase and cyclin-dependent kinase-9 inhibition mechanisms show exceptional synergistic potential. Compounds 22 and 23 achieve half-maximal inhibitory concentration values of 0.143 and 0.121 μM, respectively, for both biological targets [23]. This dual inhibition strategy addresses multiple oncogenic pathways simultaneously, potentially overcoming resistance mechanisms that arise from single-target approaches [23]. Epidermal growth factor receptor tyrosine kinase and cyclin-dependent kinase-9 overexpression correlates with worse overall survival in breast cancer patients, making this combination particularly relevant for aggressive breast cancer subtypes [23].

Advanced combination strategies incorporating Bruton's tyrosine kinase inhibitors, mechanistic target of rapamycin inhibitors, and immunomodulatory drugs demonstrate superior therapeutic outcomes. The optimized three-component combination achieves complete tumor regression within 9-15 days, significantly outperforming single targeted therapies [24]. These combinations utilize much lower doses than individual drugs while showing enhanced efficacy, resulting in improved safety profiles and broader therapeutic windows [24]. The multi-pathway approach addresses tumor heterogeneity and prevents development of resistance mechanisms that commonly limit single-agent efficacy [24].

Structure-activity relationship analysis reveals that flexible hydroxyalkyl chains at nitrogen-1 positions enhance both reactive oxygen species inhibition and anticancer activity in combination protocols [21]. The presence of difluoromethoxy substituents in para positions and phenoxy or benzyloxy groups in meta positions optimize the balance between individual cytotoxicity and synergistic enhancement [21]. Acylhydrazone moieties at position 3 of the pyrazole core increase radical scavenging activity, contributing to the overall therapeutic benefit in combination regimens [21].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

97.027611728 g/mol

Monoisotopic Mass

97.027611728 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023

Explore Compound Types